REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:14]1([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[N+](C1C=CC=CC=1)([O-])=O>[C:5]([C:17]1[CH:18]=[CH:19][C:14]([CH2:20][C:21]2[CH:22]=[CH:23][C:24]([C:5](=[O:12])[C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:25][CH:26]=2)=[CH:15][CH:16]=1)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
209 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
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CUSTOM
|
Details
|
stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5-liter four-necked flask equipped with a stirring device
|
Type
|
DISSOLUTION
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Details
|
to be dissolved
|
Type
|
ADDITION
|
Details
|
30 minutes after the end of the dropwise adding
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
by removing an ice bath
|
Type
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TEMPERATURE
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Details
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with maintaining the temperature for 5 hours
|
Duration
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5 h
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured on 1.0 liter of ice
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Type
|
EXTRACTION
|
Details
|
extracted with 2.5 liters of chloroform
|
Type
|
WASH
|
Details
|
Thereafter, the solution was washed with a 6N-HCl aqueous solution
|
Type
|
CUSTOM
|
Details
|
an aqueous solution of sodium hydrogencarbonate, brine and water, removed off chloroform and nitrobenzene
|
Type
|
CUSTOM
|
Details
|
by a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)CC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |